molecular formula C13H20BNO3 B6149182 1,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one CAS No. 2001079-59-8

1,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one

Cat. No.: B6149182
CAS No.: 2001079-59-8
M. Wt: 249.12 g/mol
InChI Key: MUUKNVJLQNKIRG-UHFFFAOYSA-N
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Description

1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one is a boronic acid derivative with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one typically involves the reaction of 1,6-dimethyl-1,2-dihydropyridin-2-one with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, can also improve the scalability of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, particularly those involving nucleophiles, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with bases like triethylamine (Et₃N), are typically employed.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound, often with altered functional groups.

  • Substitution Products: Amine and alcohol derivatives, depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: This compound is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis.

  • Biology: It serves as a probe in biological studies to investigate enzyme activities and binding interactions.

  • Industry: It is utilized in the manufacturing of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one exerts its effects involves its ability to act as a boronic acid derivative. It can form reversible covalent bonds with diols and other nucleophiles, which makes it useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • Boronic Acids: General boronic acids and their derivatives.

  • Pyridin-2-ones: Other substituted pyridin-2-ones.

  • Dioxaborolanes: Other dioxaborolanes with different substituents.

Uniqueness: 1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one stands out due to its specific substitution pattern and the presence of the dioxaborolane moiety, which imparts unique reactivity and stability compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique chemical properties make it a valuable compound in the field of organic chemistry and beyond.

Properties

CAS No.

2001079-59-8

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

IUPAC Name

1,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

InChI

InChI=1S/C13H20BNO3/c1-9-10(7-8-11(16)15(9)6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3

InChI Key

MUUKNVJLQNKIRG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(C(=O)C=C2)C)C

Purity

95

Origin of Product

United States

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